Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Fluorinated Compounds in Chemical Synthesis
Fluorinated compounds, such as those containing a fluorophenyl group, are widely studied for their unique properties, including increased stability and altered reactivity, which make them valuable in various chemical syntheses and pharmaceutical applications. Burns and Hagaman (1993) explored the structural aspects of monofluorinated small molecules, emphasizing the influence of fluorine on molecular interactions and potential applications in designing novel compounds with specific properties (Burns & Hagaman, 1993).
Heterocyclic Chemistry
The synthesis and manipulation of heterocyclic systems, such as pyridine derivatives, are central to developing materials and active pharmaceutical ingredients. Selič, Grdadolnik, and Stanovnik (1997) reported on the use of methyl and phenylmethyl acetylaminopropenoates in synthesizing various heterocyclic systems, highlighting the versatility of these compounds in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Aromatic Polyamides from Methyl Benzoates
In the field of polymer science, the thermal polymerization of specific methyl benzoates leads to the formation of hyperbranched aromatic polyamides, showcasing the potential of such compounds in creating advanced materials with desirable thermal and solubility properties. Yang, Jikei, and Kakimoto (1999) demonstrated this application through the synthesis of hyperbranched aromatic polyamides, opening avenues for developing new polymeric materials (Yang, Jikei, & Kakimoto, 1999).
Photopolymerization and Material Sciences
The potential of methyl benzoates in material science, particularly in photopolymerization processes, is illustrated by the work of Guillaneuf et al. (2010), who investigated the use of specific alkoxyamines for nitroxide-mediated photopolymerization. This research highlights the role of these compounds in developing new photopolymers and coatings, indicating the broader applicability of related methyl benzoate compounds in creating advanced materials (Guillaneuf et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)29-13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABGMVOPWRLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.